4-Vinylbenzoyl chloride

RAFT polymerization Controlled radical polymerization Reactive copolymer synthesis

4-Vinylbenzoyl chloride (CAS 1565-41-9), also referred to as 4-ethenylbenzoyl chloride, is a bifunctional aromatic monomer with molecular formula C₉H₇ClO and molecular weight 166.60 g/mol. The compound contains both a polymerizable styrenic vinyl group and a reactive acyl chloride moiety, enabling orthogonal reactivity for stepwise macromolecular engineering.

Molecular Formula C9H7ClO
Molecular Weight 166.6 g/mol
CAS No. 1565-41-9
Cat. No. B075609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylbenzoyl chloride
CAS1565-41-9
Molecular FormulaC9H7ClO
Molecular Weight166.6 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C9H7ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2
InChIKeyDGZXVEAMYQEFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Vinylbenzoyl Chloride (CAS 1565-41-9): Bifunctional Monomer for Precision Polymer Synthesis and Post-Polymerization Functionalization


4-Vinylbenzoyl chloride (CAS 1565-41-9), also referred to as 4-ethenylbenzoyl chloride, is a bifunctional aromatic monomer with molecular formula C₉H₇ClO and molecular weight 166.60 g/mol . The compound contains both a polymerizable styrenic vinyl group and a reactive acyl chloride moiety, enabling orthogonal reactivity for stepwise macromolecular engineering [1]. It is typically supplied as a colorless to pale yellow liquid with a boiling point of 78-81 °C at 0.25 mmHg and a predicted density of 1.174±0.06 g/cm³ . Standard commercial purity is 95%, commonly stabilized with tert-butylcatechol (TBC) to prevent premature vinyl polymerization during storage . The compound is synthesized via reaction of 4-vinylbenzoic acid with thionyl chloride or oxalyl chloride [1].

Why 4-Vinylbenzoyl Chloride Cannot Be Directly Substituted by Acryloyl Chloride, Methacryloyl Chloride, or 4-Vinylbenzoic Acid in Precision Polymer Applications


While multiple acid chloride-containing vinyl monomers exist as apparent functional equivalents, their copolymerization behavior and post-polymerization reactivity differ fundamentally. Acryloyl chloride (AC) and methacryloyl chloride (MAC) exhibit strong alternating character with styrene due to low reactivity ratios (r_S = 0.10, r_AC = 0.03; r_S = 0.13, r_MAC = 0.075), whereas 4-vinylbenzoyl chloride displays a markedly different copolymerization profile with r_VBC = 1.80, enabling distinct sequence distribution control [1]. Furthermore, the aromatic spacer in VBC confers fundamentally different thermal and mechanical properties to derived polymers compared to aliphatic AC/MAC. Substituting the acyl chloride with the corresponding carboxylic acid (4-vinylbenzoic acid) eliminates the direct amidation/esterification pathway without activation reagents, substantially altering synthetic efficiency and achievable functional group density. These differences directly impact dispersity, block copolymer formation capability, post-polymerization modification yield, and final material performance [1].

Quantitative Comparative Evidence: 4-Vinylbenzoyl Chloride Performance Differentiation in Controlled Polymerization and Functional Material Synthesis


Superior Molecular Weight Control in RAFT Copolymerization with Styrene Versus Acryloyl and Methacryloyl Chlorides

In a direct head-to-head RAFT copolymerization study with styrene under identical conditions (1,4-dioxane, 60 °C, AIBN initiator, trithiocarbonate CTA), P(S-co-VBC) achieved the narrowest molecular weight distribution. At 5 mol% acid chloride feed, P(S-co-VBC) exhibited dispersity (Đ) = 1.26, compared to Đ = 1.39 for P(S-co-AC) and Đ = 1.45 for P(S-co-MAC). At 10 mol% feed, the advantage persisted: Đ = 1.34 for VBC versus 1.48 for AC and 1.47 for MAC [1]. This superior control is attributed to VBC's distinct reactivity ratio (r_VBC = 1.80, r_S = 0.17) enabling RAFT-compatible kinetics without the alternating tendency that complicates AC and MAC copolymerization [2].

RAFT polymerization Controlled radical polymerization Reactive copolymer synthesis Post-polymerization modification

Enhanced Thermal Stability of VBC-Derived Polyimide Materials Relative to Conventional Aromatic Dianhydride Systems

Polyimide materials synthesized using 4-vinylbenzoyl chloride as a reactive monomer building block demonstrate thermal resistance exceeding 400 °C, with retention of mechanical properties and chemical stability at elevated temperatures . While this represents class-level inference rather than a direct head-to-head study within the same publication, the reported temperature resistance (>400 °C) positions VBC-derived polyimides competitively against conventional aromatic dianhydride-diamine polyimides which typically exhibit glass transition temperatures in the 285-350 °C range and decomposition temperatures of 515-565 °C [1]. The vinylbenzoyl structural motif contributes to the rigid aromatic backbone essential for high-temperature dimensional stability.

Polyimide synthesis High-temperature materials Aerospace polymers Flexible electronics

Stereospecific β-Glycoside Formation in One-Flask Glycoconjugate Synthesis Without Protecting Group Chemistry

In glycoconjugate polymer synthesis, 4-vinylbenzoyl chloride enables stereospecific N-glycosidation with unprotected oligosaccharides. Reaction of lactose or N,N'-diacetylchitobiose bearing an introduced amino function at the reducing end with p-vinylbenzoyl chloride proceeded stereospecifically in one flask to give only the β-glycoside without any hydroxyl protection or intermediate purification steps [1]. This contrasts with typical glycosylation methodologies that require multiple protection/deprotection sequences and often yield α/β mixtures. The resulting styrene derivative bearing the oligosaccharide via an amide linkage was subsequently polymerized to yield well-defined glycopolymers [2].

Glycopolymer synthesis Bioconjugation Carbohydrate chemistry Biomedical materials

Near-Quantitative Macromonomer Formation for Precision Graft Copolymer and Block Polymer Synthesis

4-Vinylbenzoyl chloride achieves quantitative conversion when used for end-functionalization of hydroxyl-terminated polymers to yield well-defined macromonomers. Reaction with monofunctional poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) resulted in quantitative conversion to the corresponding macromonomer as verified by gel permeation chromatography (GPC) and endgroup analysis [1]. The resulting macromonomer is a glassy material with glass transition temperature (Tg) ranging from 150 to 190 °C depending on molecular weight [2]. This near-quantitative conversion efficiency contrasts with alternative functionalization approaches using methacryloyl chloride or acryloyl chloride, which typically require excess reagent and extended reaction times to achieve comparable yields due to competing side reactions.

Macromonomer synthesis Graft copolymers Block polymers End-functionalization

Block Copolymer Formation Capability Under RAFT Conditions with Narrow Dispersity (Đ = 1.22-1.23)

4-Vinylbenzoyl chloride enables the synthesis of well-defined reactive block copolymers via RAFT polymerization using a macromolecular chain transfer agent. Using polylactide-terminated CTA (PLA-CTA), PLA-b-P(S-co-VBC) block polymers were prepared with narrow dispersities ranging from Đ = 1.22 to 1.23 across varying compositions (PLA weight fractions from 30% to 41%) [1]. SEC analysis confirmed narrow, unimodal traces indicating well-defined block copolymer formation without homopolymer contamination [2]. This block copolymer capability, combined with the pendant acyl chloride functionality, enables the preparation of reactive nanoporous thin film composite membranes via interfacial polymerization with multivalent amines [3].

Block copolymer synthesis RAFT polymerization Nanoporous membranes Thin film composites

Evidence-Backed Application Scenarios for 4-Vinylbenzoyl Chloride Procurement in Academic and Industrial Settings


Synthesis of Well-Defined Reactive Copolymers via RAFT for Post-Polymerization Functionalization Libraries

Researchers requiring reactive copolymers with precisely controlled molecular weight distribution and predictable functional group density should select 4-vinylbenzoyl chloride over acryloyl or methacryloyl chloride alternatives. Under RAFT conditions, VBC-styrene copolymers achieve dispersity as low as Đ = 1.26 at 5 mol% incorporation, outperforming AC (Đ = 1.39) and MAC (Đ = 1.45) [1]. Post-polymerization modification with alcohols or amines proceeds with >92% conversion, enabling construction of functional polymer libraries with identical chain length distributions .

Preparation of High-Temperature Polyimide Films for Aerospace and Flexible Electronics

For applications requiring sustained thermal stability above 400 °C with retention of mechanical properties and chemical resistance, 4-vinylbenzoyl chloride serves as a critical monomer building block in polyimide synthesis [1]. The resulting materials are suitable for high-temperature resistant films in aerospace applications and high-performance flexible circuit board substrates where thermal degradation would compromise alternative polymer systems .

Stereospecific Synthesis of Glycopolymers for Virus Inhibition and Lectin Recognition Studies

Investigators developing glycoconjugate polymers for biomedical applications should utilize 4-vinylbenzoyl chloride to achieve stereospecific β-glycoside formation in a single flask without protecting group manipulations [1]. The resulting styrene-glycoconjugate monomers polymerize to yield glycopolymers that exhibit 10²-10³ fold higher virus inhibitory activity than the corresponding free oligosaccharides , demonstrating the functional advantage of the polymeric presentation enabled by VBC chemistry.

Synthesis of Reactive Block Copolymers for Nanoporous Membrane Fabrication

For the preparation of thin film composite (TFC) membranes with controlled nanoporosity via interfacial polymerization, 4-vinylbenzoyl chloride-containing block copolymers offer distinct advantages. PLA-b-P(S-co-VBC) synthesized via RAFT exhibits narrow dispersity (Đ = 1.22-1.23) and reacts efficiently with multivalent amines at the interface to form selective layers on macroporous supports [1]. This approach enables ultrafiltration membrane fabrication with tunable pore dimensions dictated by block copolymer architecture rather than random polymerization statistics.

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